molecular formula C17H15F2N3O2 B1301219 Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 438218-13-4

Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B1301219
CAS No.: 438218-13-4
M. Wt: 331.32 g/mol
InChI Key: IIGATCWUWDOLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 438218-13-4) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₁₇H₁₅F₂N₃O₂ and a molecular weight of 331.32 g/mol . Its structure features a difluoromethyl group at position 7, a 4-methylphenyl group at position 5, and an ethyl ester at position 3 (Figure 1). Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds of significant interest in medicinal chemistry due to their structural versatility and bioactivity, particularly in kinase inhibition and antiviral applications .

Properties

IUPAC Name

ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2/c1-3-24-17(23)12-9-20-22-14(15(18)19)8-13(21-16(12)22)11-6-4-10(2)5-7-11/h4-9,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGATCWUWDOLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132019
Record name Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438218-13-4
Record name Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438218-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a common precursor for the pyrazolo[1,5-a]pyrimidine scaffold.
  • 4-Methylphenylboronic acid or related arylboronic acids are used for Suzuki coupling to introduce the 4-methylphenyl group.
  • Difluoromethylation reagents or difluoromethyl-substituted building blocks are employed to install the difluoromethyl group.

Stepwise Synthesis

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Suzuki Coupling Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, 4-methylphenylboronic acid, Pd(dppf)Cl2, Cs2CO3, DMF, 100 °C, 2 h 77 Efficient coupling to install 4-methylphenyl group at 5-position
2 Difluoromethylation Introduction of difluoromethyl group at 7-position via electrophilic or nucleophilic difluoromethylation (specific reagents not detailed in sources) Not specified Requires selective functionalization; methods may involve difluorocarbene or difluoromethyl radical sources
3 Ester Formation Ethyl ester group present from starting material or formed via esterification of carboxylic acid intermediate High (typical for esterifications) Ester group at 3-position maintained or introduced during synthesis

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluoromethyl and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anti-inflammatory effects. Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammatory diseases. In vitro studies have demonstrated IC₅₀ values indicating its efficacy compared to standard anti-inflammatory drugs like celecoxib .

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index
This compound5.400.01344.56

Anticancer Potential

The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. Studies have reported that it exhibits significant cytotoxicity with IC₅₀ values comparable to established chemotherapeutic agents such as etoposide and cisplatin .

Cell LineIC₅₀ (μM)Comparison DrugComparison Drug IC₅₀ (μM)
HeLa14.62Etoposide17.15
MCF-70.604Cisplatin0.636

Fluorescent Applications

Recent studies have explored the use of pyrazolo[1,5-a]pyrimidines as fluorescent probes due to their photophysical properties. This compound can serve as a lipid droplet biomarker in live cell imaging, providing insights into cellular metabolism and disease states .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from simpler pyrazole derivatives. The introduction of the difluoromethyl group enhances its biological activity and selectivity towards specific enzyme targets.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving inflammatory models in mice, the compound demonstrated a significant reduction in edema compared to placebo groups, highlighting its potential as an effective anti-inflammatory agent .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound showed that it effectively induced apoptosis in cancer cells through reactive oxygen species-mediated pathways, suggesting mechanisms that warrant further exploration for therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA: The compound may interact with nucleic acids, influencing gene expression or replication.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects at Position 5 and 7

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are heavily influenced by substituents at positions 5 and 7:

  • Position 5 (Aryl Groups):
    • The 4-methylphenyl group in the target compound contributes to moderate lipophilicity (predicted XLogP3 ~2.5) and steric bulk, enhancing membrane permeability .
    • Analogs with 3-methoxyphenyl (CAS: 514799-10-1) or naphthyl groups (CAS: 679830-65-0) exhibit higher molecular weights (365.31 and 385.34 g/mol, respectively) and increased lipophilicity (XLogP3 = 3.1 for 3-methoxyphenyl), which may improve target binding but reduce aqueous solubility .
  • Position 7 (Electron-Withdrawing Groups): The difluoromethyl group (-CF₂H) offers a balance of electronegativity and metabolic stability compared to trifluoromethyl (-CF₃) analogs.

Position 3 Modifications

The ethyl ester at position 3 is critical for stability and bioavailability:

  • Hydrolysis of the ester to a carboxylic acid (e.g., in acidic/alkaline conditions) can lead to decarboxylation, as observed in thieno-pyrimidine analogs, reducing bioactivity .
  • Replacement of the ester with a carboxamide (e.g., in ) improves metabolic stability and target affinity, as seen in kinase inhibitors .

Stability and Bioactivity

  • Ester Stability: The difluoromethyl group may stabilize the ester against hydrolysis compared to thieno-pyrimidine derivatives, which undergo rapid decarboxylation .
  • Biological Activity: Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups show potent kinase inhibition (e.g., B-Raf inhibitors in ), while difluoromethyl analogs may offer improved selectivity and reduced off-target effects .

Data Table: Key Pyrazolo[1,5-a]Pyrimidine Derivatives

Compound Name (CAS) Position 5 Substituent Position 7 Substituent Molecular Weight (g/mol) XLogP3 Key Properties/Applications Reference
Target Compound (438218-13-4) 4-Methylphenyl Difluoromethyl 331.32 ~2.5 Moderate lipophilicity, kinase studies
Ethyl 5-(3-methoxyphenyl)-7-CF₃ (514799-10-1) 3-Methoxyphenyl Trifluoromethyl 365.31 3.1 High lipophilicity, antiviral research
Ethyl 5-(4-methylphenyl)-7-CF₃ (351989-80-5) 4-Methylphenyl Trifluoromethyl 347.32 ~3.0 Kinase inhibition, higher potency
Ethyl 5-naphthyl-7-CF₃ (679830-65-0) Naphthalen-3-yl Trifluoromethyl 385.34 ~3.5 Enhanced aromatic binding, solubility challenges

Biological Activity

Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS Number: 438218-13-4) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₅F₂N₃O₂, with a molecular weight of 331.32 g/mol. The structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC₁₇H₁₅F₂N₃O₂
Molecular Weight331.32 g/mol
CAS Number438218-13-4
Purity≥ 95%
Hazard ClassificationIrritant

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it targets protein kinases that play crucial roles in signaling pathways associated with tumor growth and metastasis .
  • Anticancer Activity : Research indicates that this compound demonstrates significant anticancer properties against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. It has been reported to induce apoptosis and inhibit cell proliferation effectively .
  • Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity by interfering with viral replication processes .

Anticancer Studies

A study published in MDPI highlighted the compound's effectiveness against MCF-7 cells, where it achieved an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU). Specifically, the compound showed IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells, indicating potent growth inhibition .

Enzymatic Inhibition

In another investigation focusing on the enzymatic inhibition profile, this compound was evaluated for its ability to inhibit various kinases involved in cancer progression. The results demonstrated a selective inhibition pattern with minimal effects on non-target enzymes, suggesting a favorable safety profile .

Safety and Toxicity

Toxicological assessments indicated that the compound exhibited no acute toxicity in animal models up to doses of 2000 mg/kg. This finding is critical for its potential therapeutic applications, as it suggests a wide safety margin for further development .

Q & A

Q. What are the standard synthetic protocols for Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-diketones or enaminones. For example, refluxing ethyl 3-amino-5-pyrazole-4-carboxylate with 4,4′-difluoro-5,5′-phenyl-1,3-butanedione in glacial acetic acid yields the target compound (71% yield after trituration with petroleum ether) . To optimize yields:

  • Use high-purity starting materials to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to determine optimal reflux duration.
  • Adjust solvent polarity during purification (e.g., petroleum ether for trituration) to enhance crystal formation.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Multimodal characterization is essential:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify substituent positions and aromatic ring systems. For instance, 1H^1H NMR in CDCl3_3 typically shows a singlet for the pyrazole proton (δ 8.60 ppm) and multiplet signals for aryl groups .
  • Mass spectrometry (MS) : Confirm molecular weight via molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+).
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking distances of ~3.4 Å observed in related pyrazolo[1,5-a]pyrimidines) .

Advanced Research Questions

Q. What strategies are employed to resolve discrepancies in reported melting points or spectral data across studies?

Variations in melting points (e.g., 130–132°C vs. literature 137°C ) may arise from:

  • Polymorphism : Recrystallize the compound from different solvents (e.g., cyclohexane, ethanol) to isolate stable crystalline forms.
  • Purity : Use column chromatography (silica gel, petroleum ether/ethyl acetate) or preparative HPLC to remove impurities.
  • Standardized protocols : Ensure consistent drying conditions (vacuum desiccation) and calibration of equipment (e.g., DSC for precise melting point analysis).

Q. How does modifying the carboxylate group at the 3-position impact biological activity, particularly in kinase inhibition?

Structure-activity relationship (SAR) studies reveal:

  • Ester vs. carboxylic acid : The ethyl ester moiety in the 3-position is critical for B-Raf kinase inhibition. Hydrolysis to the carboxylic acid reduces potency due to increased polarity and decreased cell permeability .
  • Positional effects : Relocating the carboxylate to the 2-position (e.g., ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate) decreases activity by disrupting binding pocket interactions .
  • Heterocyclic replacements : Substituting the ester with bioisosteres (e.g., amides, heterocycles) can enhance stability and potency .

Q. What analytical methods are recommended to address contradictions in spectroscopic data for derivatives of this scaffold?

Conflicting NMR or MS data may stem from:

  • Tautomerism : Use 15N^{15}N-NMR or variable-temperature NMR to identify dominant tautomeric forms in solution.
  • Residual solvents : Employ high-vacuum drying and deuterated solvents (e.g., DMSO-d6_6) to eliminate solvent peaks.
  • Isotopic patterns in MS : Compare experimental isotopic distributions with theoretical simulations (e.g., using MassLynx or Xcalibur software) to confirm molecular formulas .

Methodological Considerations

Q. How can regioselectivity challenges during functionalization of the pyrazolo[1,5-a]pyrimidine core be mitigated?

Regioselective substitution at the 5- or 7-positions can be achieved by:

  • Directing groups : Introduce electron-withdrawing groups (e.g., cyano, trifluoromethyl) to direct electrophilic substitution.
  • Microwave-assisted synthesis : Enhance reaction specificity and reduce side products (e.g., 80% yield for 7-substituted derivatives under microwave irradiation) .
  • Protecting groups : Temporarily block reactive sites (e.g., benzyl or isopropylidene groups) during multistep syntheses .

Q. What computational tools are effective for predicting the binding modes of this compound to therapeutic targets like B-Raf kinase?

  • Molecular docking (AutoDock, Schrödinger) : Model interactions between the carboxylate group and kinase ATP-binding pockets (e.g., hydrogen bonding with Lys483).
  • Molecular dynamics (GROMACS, AMBER) : Simulate ligand-receptor stability under physiological conditions.
  • QSAR models : Corrogate electronic parameters (e.g., Hammett σ values) with inhibitory IC50_{50} values to guide structural optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.